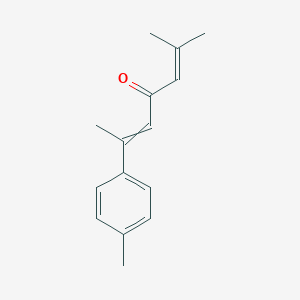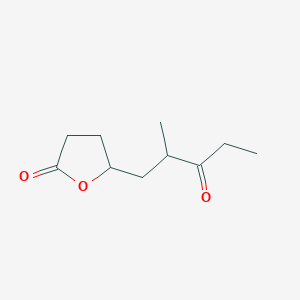
5-(2-Methyl-3-oxopentyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methyl-3-oxopentyl)oxolan-2-one is a chemical compound with the molecular formula C10H16O3. It is a member of the oxolan-2-one family, which are cyclic esters known for their diverse chemical properties and applications. This compound is characterized by the presence of a five-membered lactone ring fused with a 2-methyl-3-oxopentyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-3-oxopentyl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the esterification of 2-methyl-3-oxopentanoic acid with a suitable alcohol, followed by cyclization to form the lactone ring. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methyl-3-oxopentyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxo group or the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Methyl-3-oxopentyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Methyl-3-oxopentyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyrolactone: Another member of the lactone family with similar chemical properties.
Gamma-Valerolactone: A structurally related compound with different side chains.
Delta-Valerolactone: Another lactone with a different ring size.
Eigenschaften
CAS-Nummer |
89754-40-5 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
5-(2-methyl-3-oxopentyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-3-9(11)7(2)6-8-4-5-10(12)13-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XKKZCWNYWVBBJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)CC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


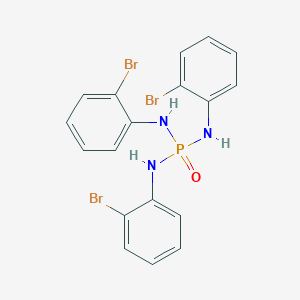

![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)

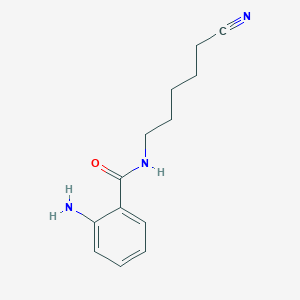

![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
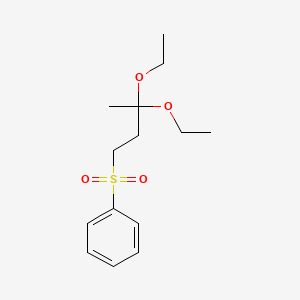
![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
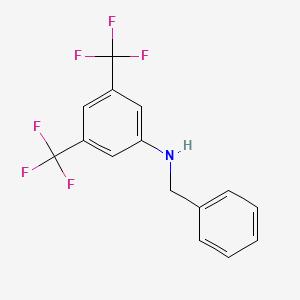

![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)
